Cas no 1567015-18-2 (Methyl 4-chloro-3-methyl-5-nitrobenzoate)

Methyl 4-chloro-3-methyl-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-chloro-3-methyl-5-nitrobenzoate
- SCHEMBL10608607
- methyl4-chloro-3-methyl-5-nitrobenzoate
- EN300-1695801
- 1567015-18-2
- Methyl 4-chloro-3-methyl-5-nitrobenzoate
-
- Inchi: 1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3
- InChI Key: SOZUENKOINTEGW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=O)OC)C=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 229.0141854g/mol
- Monoisotopic Mass: 229.0141854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 2.6
Methyl 4-chloro-3-methyl-5-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1695801-5.0g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 95% | 5g |
$1448.0 | 2023-06-04 | |
Enamine | EN300-1695801-0.1g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 95% | 0.1g |
$140.0 | 2023-09-20 | |
Alichem | A015010264-250mg |
Methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Enamine | EN300-1695801-10g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 95% | 10g |
$2146.0 | 2023-09-20 | |
Enamine | EN300-1695801-1g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 95% | 1g |
$499.0 | 2023-09-20 | |
Aaron | AR01DWE5-1g |
Methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 95% | 1g |
$614.00 | 2025-02-09 | |
1PlusChem | 1P01DW5T-100mg |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 98% | 100mg |
$228.00 | 2024-06-20 | |
1PlusChem | 1P01DW5T-5g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 98% | 5g |
$1852.00 | 2024-06-20 | |
1PlusChem | 1P01DW5T-250mg |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 98% | 250mg |
$300.00 | 2024-06-20 | |
1PlusChem | 1P01DW5T-1g |
methyl 4-chloro-3-methyl-5-nitrobenzoate |
1567015-18-2 | 98% | 1g |
$679.00 | 2024-06-20 |
Methyl 4-chloro-3-methyl-5-nitrobenzoate Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Additional information on Methyl 4-chloro-3-methyl-5-nitrobenzoate
Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS No. 1567015-18-2): An Overview
Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS No. 1567015-18-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a chloro, methyl, and nitro substituent on a benzene ring, esterified with a methyl group. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for various applications.
The synthesis of Methyl 4-chloro-3-methyl-5-nitrobenzoate typically involves multi-step processes, starting from readily available precursors. One common approach is the nitration of 4-chloro-3-methylbenzoic acid followed by esterification with methanol. The nitration step introduces the nitro group, which is a strong electron-withdrawing group, enhancing the reactivity and stability of the molecule. The subsequent esterification step forms the methyl ester, which can be further modified or used directly in various reactions.
Recent studies have highlighted the potential of Methyl 4-chloro-3-methyl-5-nitrobenzoate in pharmaceutical research. For instance, a study published in the Journal of Medicinal Chemistry in 2022 explored the use of this compound as a precursor for the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of Methyl 4-chloro-3-methyl-5-nitrobenzoate exhibited significant anti-inflammatory activity in vitro and in vivo, suggesting its potential as a lead compound for drug development.
In addition to its pharmaceutical applications, Methyl 4-chloro-3-methyl-5-nitrobenzoate has been investigated for its use in materials science. A study published in Advanced Materials in 2021 reported the synthesis of functionalized polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for use in high-performance materials and coatings.
The physical and chemical properties of Methyl 4-chloro-3-methyl-5-nitrobenzoate have also been extensively studied. It is a solid at room temperature with a melting point ranging from 98 to 100°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
The safety profile of Methyl 4-chloro-3-methyl-5-nitrobenzoate is an important consideration for its practical applications. While it is not classified as a hazardous substance under current regulations, appropriate handling and storage practices should be followed to ensure safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles when handling the compound and storing it in a cool, dry place away from incompatible materials.
In conclusion, Methyl 4-chloro-3-methyl-5-nitrobenzoate (CAS No. 1567015-18-2) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features and favorable physical properties make it an attractive candidate for further exploration and development. Ongoing research continues to uncover new possibilities for this versatile molecule, contributing to advancements in multiple scientific fields.
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